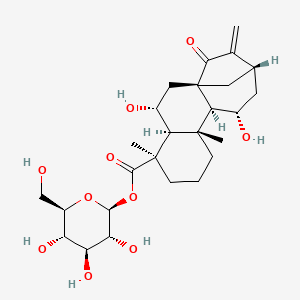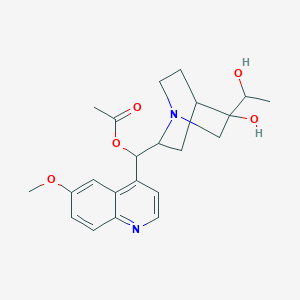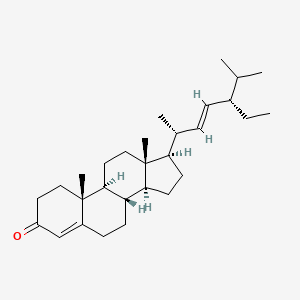
Linoleic Acid Quant-PAK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The linoleic acid Quant-PAK has been designed for the convenient, precise quantification of linoleic acid by GC- or LC-MS. It includes a 50 µg vial of linoleic acid-d4 and a precisely weighed vial of unlabeled linoleic acid, with the precise weight (2-4 mg) indicated on the vial. This unlabeled linoleic acid can be used to quantify the linoleic acid-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Aplicaciones Científicas De Investigación
1. Topical Drug Delivery System
Linoleic acid has been utilized in the development of innovative nanovesicles for topical drug delivery. These natural vesicles, containing linoleic acid, have demonstrated suitable physico-chemical features for topical administration, improving percutaneous permeation and antioxidant activity of drugs like ammonium glycyrrhizinate (Cristiano et al., 2021).
2. Nutraceuticals and Food Preservation
Linoleic acid's antioxidant properties have been studied for potential use as preservatives or nutraceuticals in the food industry. Artificial Neural Networks (ANNs) have been applied to predict the antioxidant capacity of essential oils containing linoleic acid, demonstrating the feasibility of using computational techniques to predict the antioxidant activity of complex natural products (Cabrera & Prieto, 2010).
3. Skin Penetration and Enhancement
Linoleic acid has been studied for its capacity to penetrate the skin and affect the barrier characteristics of the skin. The application of linoleic acid has shown varying abilities to penetrate the skin and change the distribution of fatty acids within the skin layers, which is relevant for pharmaceutical and cosmetic formulations (Čižinauskas et al., 2017).
4. Anaerobic Degradation and Environmental Impact
The anaerobic degradability and inhibitory effects of linoleic acid have been examined, highlighting its role in environmental applications. It was found that linoleic acid can be anaerobically degraded to various saturated and unsaturated products, indicating its potential in the treatment of wastewaters containing vegetable oils (Lalman & Bagley, 2000).
5. Nutrition and Metabolism Research
In nutritional research, particularly in pediatrics, linoleic acid has been a focus due to its role as a precursor to essential fatty acids. Stable isotope techniques have been used to study the metabolism of linoleic acid, demonstrating its conversion into longer-chain polyunsaturated fatty acids, and its potential benefits in dietary intake (Koletzko et al., 1998).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)